molecular formula C11H10ClNO B7868868 3-Chloro-4-(cyclopropylmethoxy)benzonitrile CAS No. 1035217-31-2

3-Chloro-4-(cyclopropylmethoxy)benzonitrile

Cat. No.: B7868868
CAS No.: 1035217-31-2
M. Wt: 207.65 g/mol
InChI Key: FPLVZBKBYVAHLK-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethoxy)benzonitrile is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-4-(cyclopropylmethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzonitrile with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-4-(cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common reagents used in these reactions include sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-(cyclopropylmethoxy)benzonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclopropylmethoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-4-(cyclopropylmethoxy)benzonitrile include:

    3-Chloro-4-methoxybenzonitrile: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    3-Chloro-4-fluorobenzonitrile: Contains a fluorine atom instead of the cyclopropylmethoxy group, leading to different chemical properties and applications.

    3-(Chloromethyl)benzonitrile:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

IUPAC Name

3-chloro-4-(cyclopropylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLVZBKBYVAHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261384
Record name 3-Chloro-4-(cyclopropylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035217-31-2
Record name 3-Chloro-4-(cyclopropylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035217-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(cyclopropylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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